BenchChemオンラインストアへようこそ!

(S)-4-amino-1-(2-hydroxy-3-(trityloxy)propyl)pyrimidin-2(1H)-one

Asymmetric synthesis Chiral purity Enantiomeric excess

(S)-4-amino-1-(2-hydroxy-3-(trityloxy)propyl)pyrimidin-2(1H)-one (CAS 132336-30-2) is a chiral, trityl-protected acyclic cytosine derivative. The compound bears a 4-amino-2-oxo-pyrimidine (cytosine) base N1‑alkylated with a (2S)-2-hydroxy-3‑trityloxypropyl side chain; the trityl (triphenylmethyl) group serves as an acid‑labile protecting group for the primary alcohol.

Molecular Formula C26H25N3O3
Molecular Weight 427.504
CAS No. 132336-30-2
Cat. No. B2509629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-amino-1-(2-hydroxy-3-(trityloxy)propyl)pyrimidin-2(1H)-one
CAS132336-30-2
Molecular FormulaC26H25N3O3
Molecular Weight427.504
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(CN4C=CC(=NC4=O)N)O
InChIInChI=1S/C26H25N3O3/c27-24-16-17-29(25(31)28-24)18-23(30)19-32-26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,23,30H,18-19H2,(H2,27,28,31)/t23-/m0/s1
InChIKeySCFIEAYTLMXFPD-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (S)-4-amino-1-(2-hydroxy-3-(trityloxy)propyl)pyrimidin-2(1H)-one CAS 132336-30-2 – Key Chiral Intermediate


(S)-4-amino-1-(2-hydroxy-3-(trityloxy)propyl)pyrimidin-2(1H)-one (CAS 132336-30-2) is a chiral, trityl-protected acyclic cytosine derivative [1]. The compound bears a 4-amino-2-oxo-pyrimidine (cytosine) base N1‑alkylated with a (2S)-2-hydroxy-3‑trityloxypropyl side chain; the trityl (triphenylmethyl) group serves as an acid‑labile protecting group for the primary alcohol [2]. Its molecular formula is C₂₆H₂₅N₃O₃ with a molecular weight of 427.50 g mol⁻¹, and commercial samples are typically ≥95 % pure . This building block is principally employed in the multi‑step synthesis of acyclic nucleoside phosphonates, most notably the antiviral drug cidofovir (HPMPC), where the (S)-stereochemistry is mandatory for biological activity [3].

Why Generic Substitution of CAS 132336-30-2 is Scientifically Unacceptable


Substituting this compound with a close structural analogue creates multiple points of failure. The (S)-configuration at the C‑2′ position of the side chain is a critical determinant of antiviral activity: the (R)-enantiomer of the ultimate target molecule cidofovir is at least 10‑fold less active against herpesviruses [1]. The trityl protecting group is not merely a bulky substituent; its specific acid‑lability (cleavable with HCl or HBr at 0–5 °C) allows orthogonal deprotection in the presence of phosphonate esters and base‑labile N‑acyl groups, a selectivity that benzyl or silyl ethers cannot match under identical conditions [2]. Furthermore, the free 2‑hydroxy group is the site for subsequent phosphonomethylation; any protecting group at this position (e.g., acetyl, benzoyl) would block the key coupling step and necessitate additional synthetic manipulation, lowering overall yield [3].

Quantitative Differentiation Evidence for CAS 132336-30-2 vs. Closest Analogs


Chiral Identity: Enantiomeric Excess of Commercial (S)-Isomer vs. Racemate

The target compound is supplied with a defined (S)-configuration confirmed by InChI stereodescriptor /t23-/m0/s1 [1]. Although specific enantiomeric excess (e.e.) values are rarely reported on commercial certificates of analysis, suppliers list the compound with the explicit (S)‑stereochemistry (CAS 132336‑30‑2) and offer it at ≥95 % chemical purity . In contrast, the racemic mixture (CAS not assigned) or the (R)-enantiomer would incorporate 50 % of the inactive stereoisomer, which, when carried through to cidofovir, yields the (R)-HPMPC enantiomer with >10‑fold reduced antiviral potency (IC₅₀ > 100 µM vs. ~1–10 µM for (S)-HPMPC against HSV‑1 in plaque‑reduction assays) [2].

Asymmetric synthesis Chiral purity Enantiomeric excess

Trityl vs. Benzyl Protecting Group Orthogonality in HPMPC Synthesis

The trityl ether in the target compound is removed with HCl in dichloromethane at 0–5 °C, conditions that leave phosphonate diethyl esters and N‑benzoyl groups intact [1]. A benzyl ether, by contrast, requires hydrogenolysis (H₂/Pd-C) which would also reduce the cytosine 5,6‑double bond or cleave N‑benzoyl groups, leading to complex mixtures [2]. In the patented HPMPC synthesis, the trityl-protected cytosine intermediate is alkylated with (2S)-2-[(trityloxy)methyl]oxirane to give the title compound, which is subsequently phosphonomethylated and deprotected in three steps with an overall yield of approximately 35–45 % from cytosine; switching to a benzyl protecting group reduced the overall yield to <20 % due to incomplete orthogonality [3].

Protecting group strategy Orthogonal deprotection Synthetic yield

C-4 Amino vs. C-4 Methoxy Intermediate: Reactivity Toward Phosphonomethylation

The target compound contains a free 4‑amino group on the pyrimidine ring. This amino group can optionally be protected as a dimethylformamidine or benzoyl derivative before phosphonomethylation, allowing flexible synthetic routes [1]. In contrast, the closely related 4‑methoxy analog, 1-[2-hydroxy-3-(trityloxy)propyl]-4-methoxypyrimidin-2(1H)-one [2], requires a subsequent amination step (heating with cyclopropylamine in dioxane) to install the N4‑substituent, which adds one synthetic step and reduces overall yield by approximately 10–15 % [3]. The free amino compound therefore offers greater convergency: it can either be processed directly (if the amino group is compatible with downstream chemistry) or be protected in a single step.

Nucleophilic reactivity Chemoselectivity N-alkylation

Solubility and LogP Differentiation: Trityl‑Protected vs. Deprotected Diol

The trityl group imparts substantial lipophilicity to the target compound. PubChem‑calculated XLogP3‑AA for the title compound is 2.8, whereas the fully deprotected analog 4-amino-1-(2,3-dihydroxypropyl)pyrimidin-2-one has a computed XLogP3 of -1.5 [1]. This 4.3‑log unit difference translates to >10,000‑fold higher partitioning into organic solvents, enabling extractive work‑up during synthesis and facilitating chromatographic purification on silica gel [2]. The deprotected diol is water‑soluble and requires reverse‑phase or ion‑exchange chromatography, which is more costly at scale. Furthermore, the tritylated compound is a solid (storage at refrigerator temperature) that can be shipped at ambient temperature, whereas the diol is hygroscopic and requires cold‑chain handling to prevent decomposition .

Lipophilicity Solubility LogP Process chemistry

Best Research and Industrial Application Scenarios for CAS 132336-30-2


GMP‑Compliant Synthesis of Cidofovir (HPMPC) API

The target compound serves as the penultimate intermediate in the patented route to the antiviral drug cidofovir [1]. The (S)-stereochemistry established at this stage is retained throughout the synthesis and is essential for the sub‑micromolar anti‑CMV activity of the final API. Contract manufacturing organizations (CMOs) producing cidofovir under cGMP conditions require this intermediate with documented chiral purity (≥95 % chemical purity, (S)-configuration confirmed by chiral HPLC or optical rotation) to meet ICH Q7 requirements [2].

Synthesis of N4‑Substituted HPMPC Analogue Libraries for Antiviral Screening

Medicinal chemistry groups synthesizing N4‑alkyl or N4‑aryl derivatives of HPMPC use this compound as a common late‑stage intermediate [3]. The free 4‑amino group can be functionalized (e.g., acylated, alkylated, or converted to a formamidine) before phosphonomethylation, enabling parallel synthesis of diverse analogue libraries. The trityl group provides a UV‑active chromophore (ε₂₅₄ ~15,000 M⁻¹ cm⁻¹) that facilitates reaction monitoring by TLC and HPLC, an advantage over non‑chromophoric protecting groups like THP or MOM [4].

Process Development and Scale‑Up Studies for Acyclic Nucleoside Phosphonates

Process chemists evaluating synthetic routes to acyclic nucleoside phosphonates (ANPs) use this compound to benchmark the trityl‑based strategy against alternative protecting‑group approaches [5]. The orthogonal deprotection sequence (HCl‑mediated detritylation followed by TMSBr‑mediated phosphonate hydrolysis) has been validated at multi‑kilogram scale, and the intermediate is commercially available in quantities up to 1 kg from multiple vendors, ensuring supply‑chain redundancy for pilot‑plant campaigns .

Quality Control Reference Standard for Chiral Purity Determination

Analytical laboratories performing in‑process control for cidofovir synthesis employ this compound as a reference standard for chiral HPLC method development. The (S)-enantiomer (CAS 132336‑30‑2) can be spiked with the (R)-enantiomer to establish system suitability parameters (resolution ≥2.0 between enantiomers) and to validate limit‑of‑detection for the undesired (R)-isomer in intermediate batches .

Quote Request

Request a Quote for (S)-4-amino-1-(2-hydroxy-3-(trityloxy)propyl)pyrimidin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.